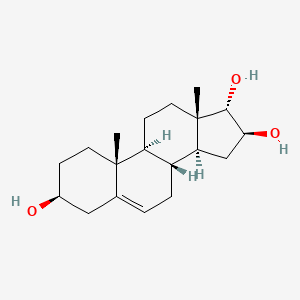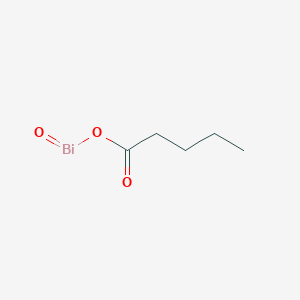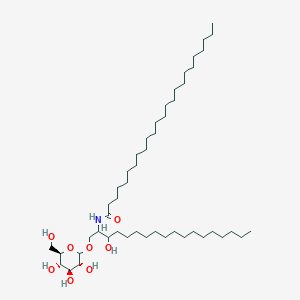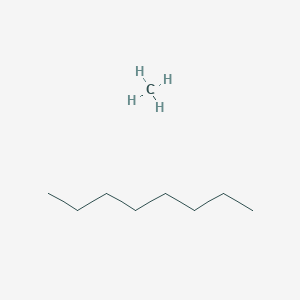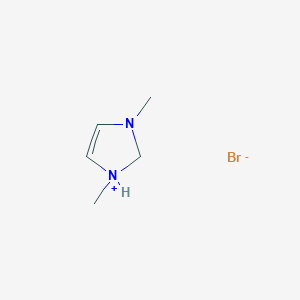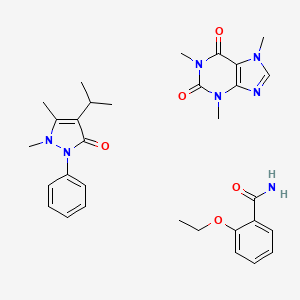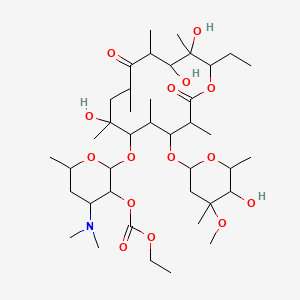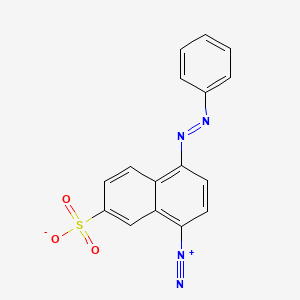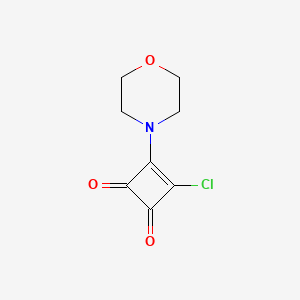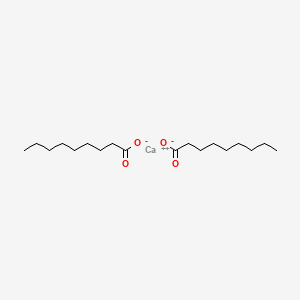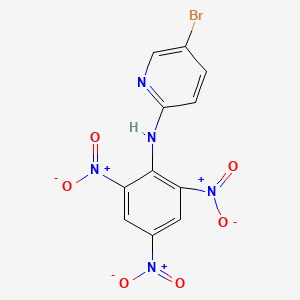
2-(N-Picrylamino)-5-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Picrylamino)-5-bromopyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a picrylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Picrylamino)-5-bromopyridine typically involves the reaction of 2-aminopyridine with picryl halides under controlled conditions. For example, when picryl fluoride is treated with an excess of 2-aminopyridine, the reaction yields 2-(N-picrylamino)pyridine . The bromination of this intermediate can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-Picrylamino)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The picrylamino group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
2-(N-Picrylamino)-5-bromopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 2-(N-Picrylamino)-5-bromopyridine involves its interaction with molecular targets through its functional groups. The picrylamino group can participate in charge transfer interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(N-Picrylamino)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
2-(N-Picrylamino)-5-nitropyridine: Contains a nitro group instead of bromine.
2-(N-Picrylamino)pyridine: Lacks the halogen substitution.
Uniqueness
2-(N-Picrylamino)-5-bromopyridine is unique due to the presence of both the bromine atom and the picrylamino group, which confer distinct chemical properties and reactivity. The bromine atom can participate in halogen bonding, while the picrylamino group can engage in charge transfer interactions, making this compound versatile for various applications.
Propiedades
Fórmula molecular |
C11H6BrN5O6 |
|---|---|
Peso molecular |
384.10 g/mol |
Nombre IUPAC |
5-bromo-N-(2,4,6-trinitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H6BrN5O6/c12-6-1-2-10(13-5-6)14-11-8(16(20)21)3-7(15(18)19)4-9(11)17(22)23/h1-5H,(H,13,14) |
Clave InChI |
PUGSBECPEDTSRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
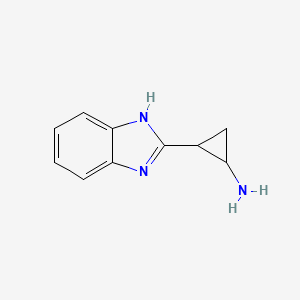
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
